

# CDC-801 Overview and Quantitative Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Cdc-801

CAS No.: 192819-27-5

Cat. No.: S006987

Get Quote

The table below summarizes the key quantitative data available for **CDC-801** from the search results.

| Property                                     | Value                | Source / Context |
|----------------------------------------------|----------------------|------------------|
| Molecular Weight                             | 408.45 g/mol         | [1]              |
| Chemical Formula                             | $C_{23}H_{24}N_2O_5$ | [2] [1]          |
| PDE4 Inhibition (IC <sub>50</sub> )          | 1.1 $\mu$ M          | [1]              |
| TNF- $\alpha$ Inhibition (IC <sub>50</sub> ) | 2.5 $\mu$ M          | [1]              |
| Solubility (DMSO)                            | 4.08 mg/mL (9.99 mM) | [1]              |

## Experimental Optimization Strategies

While direct protocols for **CDC-801** are unavailable, the general workflow for optimizing protein binders involves a cycle of computational design and experimental validation [3]. The diagram below outlines this core concept.



[Click to download full resolution via product page](#)

## Computational Design and Library Generation

This initial phase aims to reduce experimental workload by predicting promising mutations.

- **Objective:** Use protein structure data to predict mutations that improve affinity or specificity for the target [3].
- **Methodologies:**
  - **Saturation Mutagenesis:** Computationally scan all amino acid positions at the binding interface to evaluate all 20 possible amino acids [3].
  - **Binding Landscape Mapping:** Identify mutations that change binding free energy ( $\Delta\Delta G_{\text{bind}}$ ) [3].
- **Output:** A focused library of binder mutants for experimental testing, rather than an overwhelmingly large random library [3].

## Experimental Selection and Validation

This phase tests the computationally designed libraries to isolate the best-performing binders.

- **Core Technique: Yeast Surface Display (YSD)** is a common method. A library of mutant proteins is expressed on the surface of yeast cells, which are then sorted based on binding affinity to the labeled target protein using Fluorescence-Activated Cell Sorting (FACS) [3].
- **Deep Mutational Scanning:** Selected clones are deep-sequenced to calculate an "enrichment ratio" for each mutation, identifying those that confer higher affinity [3].
- **Affinity Maturation:** The best single mutations are combined into combinatorial libraries for further rounds of selection to achieve very high (e.g., pico-molar) affinity [3].

## Potential FAQs Based on General Principles

Given the lack of specific data, here are some hypothetical FAQs based on general practices in the field.

**Q1: The binding affinity of our CDC-801 derivative is not improving despite multiple rounds of mutation. What could be wrong?**

- **A:** Consider the scaffold itself. The protein scaffold you have chosen for engineering might have inherent limitations for your specific target. Explore alternative protein scaffolds with different geometries [3]. Also, verify that your computational model accurately reflects the target's binding epitope.

**Q2: Our optimized binder has high affinity but shows significant off-target effects. How can we improve specificity?**

- **A:** This is a common challenge. Employ negative selection during experimental screening by incubating your library with non-target proteins and discarding binders that react to them. Furthermore, use computational tools to redesign the binding interface to create more specific contacts with your target while introducing steric clashes with off-target proteins [3].

### Q3: What are the best practices for transitioning from an in vitro selection system to cellular or in vivo models?

- **A:** Always re-express and purify hit candidates from a standard protein production system to confirm affinity and specificity outside of the display system. Then, move to cell-based assays relevant to your target's function. For **CDC-801**, which targets PDE4 and TNF- $\alpha$ , you might use cell lines with relevant inflammatory readouts [1].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. | TNF | PDE | TargetMol CDC 801 [targetmol.com]
2. - CDC : Uses, Interactions, Mechanism of Action | DrugBank Online 801 [go.drugbank.com]
3. Computational design and experimental optimization of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [CDC-801 Overview and Quantitative Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b006987#cdc-801-protein-binding-optimization>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)